![molecular formula C7H6N2OS B3323227 4-Methoxythieno[3,2-d]pyrimidine](/img/structure/B3323227.png)
4-Methoxythieno[3,2-d]pyrimidine
Overview
Description
OSM-S-172 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in various scientific research fields. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria by leveraging open-source research methodologies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-172 involves the construction of the thienopyrimidine scaffold. The process typically starts with the chlorinated thienopyrimidone, which undergoes lithiation and halogenation to introduce the desired functionality while maintaining workable yields. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Industrial Production Methods: While specific industrial production methods for OSM-S-172 are not well-documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of automated synthesis and purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: OSM-S-172 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert OSM-S-172 into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
OSM-S-172 has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimalarial properties.
Medicine: OSM-S-172 is explored for its therapeutic potential in treating malaria and other diseases.
Mechanism of Action
The mechanism of action of OSM-S-172 involves its interaction with specific molecular targets. In the case of malaria, the compound targets the Plasmodium falciparum asparaginyl-tRNA synthetase, inhibiting protein translation and activating the amino acid starvation response. This inhibition occurs via enzyme-mediated production of an Asn-OSM-S-172 adduct, which disrupts the parasite’s protein synthesis machinery .
Comparison with Similar Compounds
OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial properties.
TCMDC-135294: A structurally related compound with comparable biological activities.
Uniqueness: OSM-S-172 stands out due to its specific interaction with Plasmodium falciparum asparaginyl-tRNA synthetase, making it a potent antimalarial agent. Its unique chemical structure and mechanism of action differentiate it from other similar compounds, providing a distinct advantage in malaria treatment .
Properties
IUPAC Name |
4-methoxythieno[3,2-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-7-6-5(2-3-11-6)8-4-9-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKUAOWCMDNAEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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